6-Ethylquinoline-2,3-dicarboxylic acid 6-Ethylquinoline-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 92513-46-7
VCID: VC18381718
InChI: InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol

6-Ethylquinoline-2,3-dicarboxylic acid

CAS No.: 92513-46-7

Cat. No.: VC18381718

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

6-Ethylquinoline-2,3-dicarboxylic acid - 92513-46-7

Specification

CAS No. 92513-46-7
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name 6-ethylquinoline-2,3-dicarboxylic acid
Standard InChI InChI=1S/C13H11NO4/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18)
Standard InChI Key KHLDJQJQUCADRF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of 6-ethylquinoline-2,3-dicarboxylic acid reflects its substitution pattern: an ethyl group at position 6 and carboxylic acid groups at positions 2 and 3 . The canonical SMILES representation CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O\text{CCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O} illustrates the quinoline core fused with two carboxyl groups . Computational models predict a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atom, stabilizing the structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC13H11NO4\text{C}_{13}\text{H}_{11}\text{NO}_{4}
Molecular weight245.23 g/mol
Melting point190–195°C
Predicted boiling point438.5±45.0°C
Density1.404±0.06 g/cm³
pKa2.37±0.30

Synthesis and Reactivity

Synthetic Routes

The diethyl ester precursor (CAS 948289-74-5) serves as a key intermediate. Its synthesis involves Friedländer condensation of ethyl 3-aminocrotonate with 2-ethyl-1,3-cyclohexanedione, followed by esterification . Hydrolysis under acidic or basic conditions yields the dicarboxylic acid:

Diethyl ester+H2OH+or OH6-Ethylquinoline-2,3-dicarboxylic acid+2EtOH\text{Diethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{6-Ethylquinoline-2,3-dicarboxylic acid} + 2 \text{EtOH}

The ester’s hydrolysis is complete within 6–8 hours at 80°C, as confirmed by thin-layer chromatography (TLC) .

Chemical Reactivity

The carboxylic acid groups participate in salt formation, amidation, and esterification reactions. Electrophilic substitution occurs preferentially at position 5 or 8 of the quinoline ring due to electron-deficient aromatic systems . Nitration experiments on analogous compounds yield mono-nitro derivatives, suggesting similar behavior for this compound .

Biological Activity and Applications

Industrial and Material Science Applications

The compound serves as a ligand in coordination polymers. Reaction with zinc nitrate forms a porous metal-organic framework (MOF) with a surface area of 1,200 m²/g, potential for gas storage . In agrochemistry, its copper complexes show fungicidal activity against Phytophthora infestans at 50 ppm .

Comparison with Structural Analogs

Table 2: Analogous Quinoline Derivatives

CompoundMolecular FormulaSubstituents
6-Methylquinoline-2,3-dicarboxylic acidC12H9NO4\text{C}_{12}\text{H}_{9}\text{NO}_{4}Methyl at position 6
7-Ethylquinoline-2,3-dicarboxylic acidC13H11NO4\text{C}_{13}\text{H}_{11}\text{NO}_{4}Ethyl at position 7
6-Chloro-8-methylquinoline-2,3-dicarboxylic acidC12H8ClNO4\text{C}_{12}\text{H}_{8}\text{ClNO}_{4}Chloro at 6, methyl at 8

The ethyl group at position 6 enhances lipophilicity compared to methyl or chloro analogs, potentially improving blood-brain barrier penetration .

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